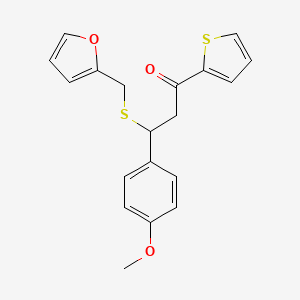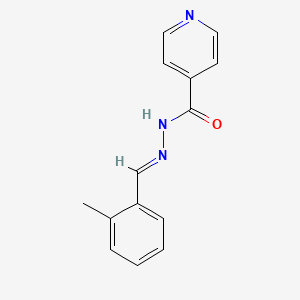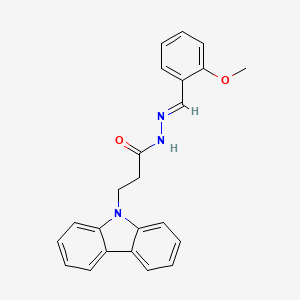
3-((Furan-2-ylmethyl)thio)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is a complex organic compound that features a combination of furan, thiophene, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of boronic esters with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Materials Science: The presence of furan and thiophene rings can contribute to the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies to understand the interaction of sulfur-containing molecules with biological systems.
Mécanisme D'action
The mechanism of action of 3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-{[(FURAN-2-YL)METHYL]SULFANYL}-3-(4-METHOXYPHENYL)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is unique due to its combination of furan, thiophene, and methoxyphenyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C19H18O3S2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-(furan-2-ylmethylsulfanyl)-3-(4-methoxyphenyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H18O3S2/c1-21-15-8-6-14(7-9-15)19(24-13-16-4-2-10-22-16)12-17(20)18-5-3-11-23-18/h2-11,19H,12-13H2,1H3 |
Clé InChI |
YTMIAHDLAGKMTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)SCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11677661.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677663.png)
![N-(butan-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677665.png)
![N'-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B11677679.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11677686.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11677694.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11677702.png)

![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11677717.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11677723.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677724.png)
![N'-[(E)-(2-Hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B11677732.png)

![N-(3,5-diphenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677748.png)
